![molecular formula C13H17NO3 B11025664 4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
4-[(2-Methylpropyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpropyl)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes a phenyl ring, an acetate group, and a carbamoyl group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Acylation Reaction: : One common method to synthesize 4-[(2-Methylpropyl)carbamoyl]phenyl acetate involves the acylation of 4-aminophenyl acetate with isobutyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.
-
Carbamoylation Reaction: : Another method involves the direct carbamoylation of 4-hydroxyphenyl acetate with isobutyl isocyanate. This reaction can be catalyzed by a base such as potassium carbonate.
Reaction Conditions: The reaction is typically performed at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4-[(2-Methylpropyl)carbamoyl]phenyl acetate can undergo oxidation reactions, particularly at the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products: Oxidation typically leads to the formation of carboxylic acids or quinones, depending on the reaction conditions.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Major Products: Reduction often results in the formation of alcohols or amines, depending on the specific functional groups targeted.
-
Substitution: : Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions or amines replace the acetate group.
Major Products: Substitution reactions typically yield phenols or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-Methylpropyl)carbamoyl]phenyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is explored for its use in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism by which 4-[(2-Methylpropyl)carbamoyl]phenyl acetate exerts its effects depends on its interaction with specific molecular targets. For example, if it acts as an anti-inflammatory agent, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The exact pathways and targets can vary based on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl Acetate: Similar in structure but lacks the carbamoyl group.
Isobutyl Acetate: Contains the isobutyl group but lacks the phenyl and carbamoyl groups.
Phenyl Acetate: Contains the phenyl and acetate groups but lacks the carbamoyl and isobutyl groups.
Uniqueness
4-[(2-Methylpropyl)carbamoyl]phenyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[4-(2-methylpropylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-14-13(16)11-4-6-12(7-5-11)17-10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
NQCGHYWRKHKHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11025581.png)
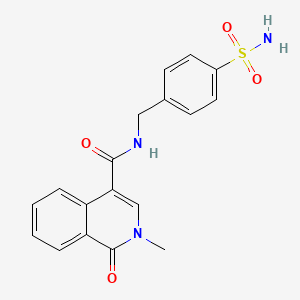
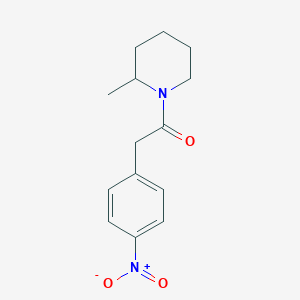
![Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11025593.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11025616.png)
![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)

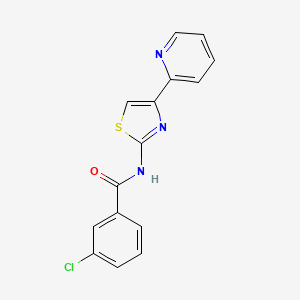
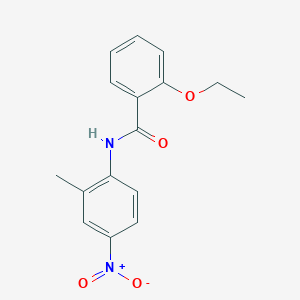
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)
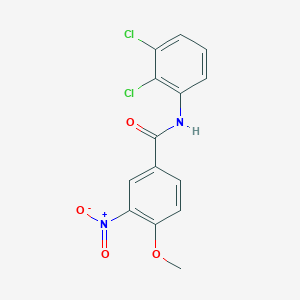
![4-amino-2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11025673.png)
